molecular formula C4H12IN B7823383 Diethylammonium iodide

Diethylammonium iodide

Cat. No.: B7823383
M. Wt: 201.05 g/mol
InChI Key: YYMLRIWBISZOMT-UHFFFAOYSA-N
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Description

Diethylammonium iodide (C₄H₁₂IN, CAS 19833-78-4) is an organic ammonium salt synthesized by protonating diethylamine with hydroiodic acid. It is a white crystalline solid with a molecular weight of 201.05 g/mol and a melting point of ~175°C . The compound exhibits a three-dimensional hydrogen-bonded network in its crystal structure, where the diethylammonium cation ([CH₃CH₂]₂NH₂⁺) interacts with iodide anions (I⁻) and other hydrogen-bond donors/acceptors, such as in the co-crystal diethylammonium 4-hydroxybenzoate . Its applications span catalysis, materials science, and optoelectronics. For instance, it serves as a metal-free catalyst for synthesizing 5-aryl-2-oxazolidinones from aziridines and CO₂ and enhances the efficiency and stability of perovskite solar cells by forming 2D/3D heterostructures .

Properties

IUPAC Name

diethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-78-4
Record name Ethanamine, N-ethyl-, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylammonium iodide
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Record name Diethylammonium iodide
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Preparation Methods

Reaction Conditions and Optimization

  • Stoichiometry : A 1:1 molar ratio of diethylamine to hydroiodic acid is critical to avoid residual reactants. Excess HI\text{HI} may lead to hygroscopic impurities, while excess amine results in unreacted base.

  • Solvent : The reaction is typically conducted in anhydrous ethanol or diethyl ether to minimize hydrolysis. Ethanol enhances solubility, enabling rapid crystallization upon cooling.

  • Temperature : Conducted at 0–5°C to moderate the exothermic reaction, followed by gradual warming to room temperature to ensure complete dissolution.

Purification and Yield

The crude product is recrystallized from hot ethanol or acetone, yielding white crystalline solids. Residual solvents are removed under reduced pressure (40–50°C, 10 mmHg). Reported yields exceed 85% with purity >98% (confirmed via 1H^1\text{H} NMR and elemental analysis).

Metathesis of Diethylammonium Chloride with Potassium Iodide

This compound can be synthesized via anion exchange using diethylammonium chloride (Et2NH2+Cl\text{Et}_2\text{NH}_2^+ \text{Cl}^-) and potassium iodide (KI\text{KI}):

Et2NH2+Cl+KIEt2NH2+I+KCl\text{Et}2\text{NH}2^+ \text{Cl}^- + \text{KI} \rightarrow \text{Et}2\text{NH}2^+ \text{I}^- + \text{KCl} \downarrow

Procedure and Challenges

  • Solvent Selection : Ethanol or methanol is preferred due to the high solubility of KI\text{KI} and low solubility of KCl\text{KCl}. The precipitated KCl\text{KCl} is removed by filtration.

  • Stoichiometric Precision : A 10% excess of KI\text{KI} ensures complete conversion. Incomplete reactions leave chloride contaminants, detectable via silver nitrate testing.

  • Yield Limitations : The reaction’s equilibrium nature caps yields at ~75%. Double recrystallization from ethanol improves purity to >95%.

Hydrolysis of DEET to Diethylamine Followed by Iodination

A two-step process converts N,NN,N-diethyl-mm-toluamide (DEET) into diethylamine, which is subsequently iodinated.

Step 1: Base Hydrolysis of DEET

DEET undergoes alkaline hydrolysis with sodium hydroxide (NaOH\text{NaOH}):

C12H17NO+NaOHEt2NH+Na+ m-CH3C6H4COO\text{C}{12}\text{H}{17}\text{NO} + \text{NaOH} \rightarrow \text{Et}2\text{NH} + \text{Na}^+ \text{ } m \text{-CH}3\text{C}6\text{H}4\text{COO}^-

  • Conditions : Reflux in 70% ethanol at 70°C for 2 hours.

  • Isolation : Diethylamine is distilled (b.p. 55°C) and trapped in cold ethanol.

Step 2: Iodination of Diethylamine

The distilled diethylamine is reacted with HI\text{HI} as described in Method 1. This route achieves an overall yield of 65–70%, limited by DEET’s hydrolysis efficiency.

Comparative Analysis of Synthesis Methods

Method Reactants Yield Purity Key Advantages Limitations
NeutralizationEt2NH,HI\text{Et}_2\text{NH}, \text{HI}85–90%>98%Simple, high yieldRequires pure HI\text{HI}
MetathesisEt2NH2Cl,KI\text{Et}_2\text{NH}_2\text{Cl}, \text{KI}70–75%95%Avoids handling HI\text{HI}Lower yield, KCl removal critical
DEET HydrolysisDEET, NaOH,HI\text{NaOH}, \text{HI}65–70%90%Utilizes inexpensive DEETMulti-step, time-intensive

Purification and Characterization Techniques

Recrystallization

  • Solvent Systems : Ethanol-water (3:1) or acetone-hexane mixtures yield crystals with minimal occluded solvents.

  • Impurity Profiling : ICP-MS analysis detects residual metals (e.g., K, Na) at <10 ppm.

Spectroscopic Validation

  • 1H^1\text{H} NMR : Peaks at δ 1.2 (t, 6H, CH3\text{CH}_3), δ 3.2 (q, 4H, CH2\text{CH}_2), and δ 9.1 (s, 2H, NH2+\text{NH}_2^+) confirm structure.

  • FT-IR : N–H stretches at 3200–2800 cm1^{-1} and C–I bonds at 500–600 cm1^{-1} .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

Diethylammonium iodide has been investigated for its catalytic properties, particularly in metal-free organic synthesis. A notable study demonstrated its effectiveness as a catalyst in the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. The reaction was conducted under mild conditions—room temperature and atmospheric pressure—yielding high selectivity and good to excellent yields without the need for solvents. The study highlighted the unique role of both the diethylammonium cation and the iodide anion in facilitating this transformation, making DAI a valuable catalyst in organic chemistry .

Perovskite Solar Cells

DAI plays a crucial role as an additive in the fabrication of perovskite solar cells (PSCs). It has been utilized to enhance the crystallization process of perovskite films, leading to improved morphology and stability of solar cells. Research indicates that incorporating DAI into the precursor solution for methylammonium lead iodide (MAPbI3) perovskites results in larger grain sizes and fewer defects, which are critical for enhancing charge transport and overall device efficiency.

Key findings from various studies include:

  • Enhanced Efficiency : Devices incorporating DAI exhibited a power conversion efficiency (PCE) of up to 19.05%, significantly higher than control devices without DAI .
  • Stability Improvement : The stability of solar cells with DAI was markedly improved, maintaining approximately 80% of initial efficiency after 60 days of storage .
  • Grain Growth : DAI acts as a template agent that facilitates grain growth during crystallization, resulting in more uniform film morphology with larger grains, which enhances the performance of PSCs .

Other Applications

Beyond solar cells, DAI has potential applications in other optoelectronic devices due to its favorable properties as a two-dimensional organic-inorganic halide material. Its ability to improve crystallization processes can be leveraged in various electronic and photonic applications.

Metal-Free Synthesis Case Study

In a study published by Bresciani et al., DAI was employed as a catalyst to synthesize 5-aryl-2-oxazolidinones from aziridines. The research demonstrated that DAI could effectively catalyze reactions under mild conditions, showcasing its potential for sustainable chemistry practices .

Perovskite Film Morphology Case Study

A comprehensive investigation into the effects of DAI on MAPbI3 films revealed significant improvements in film quality and device performance. The incorporation of DAI led to an average grain size increase from approximately 161 nm (without DAI) to over 1 μm with optimal DAI concentrations, thereby reducing grain boundaries that hinder charge transport .

Tables

Application AreaSpecific UseKey Findings
CatalysisSynthesis of 5-aryl-2-oxazolidinonesHigh yields, solvent-free conditions
Perovskite Solar CellsAdditive for MAPbI3 filmsPCE up to 19.05%, improved stability
OptoelectronicsTemplate agent for crystallizationEnhanced film morphology, larger grain sizes

Mechanism of Action

The mechanism by which diethylammonium iodide exerts its effects involves its interaction with other chemical species. In perovskite solar cells, it facilitates the crystallization process by interacting with lead iodide and forming a more stable crystal structure. This interaction reduces defects and enhances the carrier lifetime within the device, leading to improved efficiency and stability .

In catalytic reactions, both the diethylammonium cation and the iodide anion play pivotal roles. The cation stabilizes the transition state, while the anion acts as a nucleophile or leaving group, facilitating the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Ammonium Iodides

Ethylammonium Iodide (C₂H₈IN, CAS 14780-37-5)

  • Structure : Ethylammonium iodide ([CH₃CH₂NH₃]⁺I⁻) has a shorter alkyl chain than DEAI, reducing steric hindrance but limiting hydrophobic interactions.
  • Applications : Widely used in 2D perovskite synthesis. However, DEAI forms more stable 2D/3D perovskite interfaces due to stronger van der Waals interactions from its branched ethyl groups .
  • Performance : In perovskite solar cells, DEAI-treated devices achieve 23.5% PCE vs. ~20% for ethylammonium iodide analogs .

Propylammonium Iodide (C₃H₁₀IN, CAS 15537-69-4)

  • Structure : The linear propyl chain increases hydrophobicity compared to DEAI but lacks the symmetrical branching of diethyl groups.
  • Applications : Used in lead-free perovskites but exhibits lower defect-passivation efficiency due to weaker interactions with Pb-I octahedra .
  • Thermal Stability : DEAI-based perovskites retain 97% initial PCE after 500 hours under ambient conditions, outperforming propylammonium analogs .

Phenylethylammonium Iodide (C₈H₁₂IN, CAS 61090-37-7)

  • Structure : Incorporates an aromatic ring, enhancing π-π stacking but increasing molecular weight (297.10 g/mol) vs. DEAI (201.05 g/mol).
  • Optoelectronic Properties : Phenylethylammonium iodide expands bandgaps in perovskites but reduces charge carrier mobility compared to DEAI .

Comparison with Functionally Similar Quaternary Ammonium Salts

Tetrabutylammonium Iodide (C₁₆H₃₆IN, CAS 311-28-4)

  • Structure: Four bulky butyl groups create a larger cation (436.37 g/mol) with higher solubility in nonpolar solvents.
  • Catalytic Activity : Less effective than DEAI in aziridine-CO₂ coupling due to steric hindrance and weaker hydrogen-bonding capability .

Dicetyldimethylammonium Chloride (C₃₄H₇₂ClN, CAS 1812-53-9)

  • Structure : Dual long alkyl chains (C₁₆) make it a surfactant. DEAI lacks surfactant properties but excels in solid-state applications like crystal engineering .

Key Research Findings and Performance Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Application Performance Metric Reference
Diethylammonium iodide 201.05 175 Perovskite solar cells 23.5% PCE, 97% stability (500h)
Ethylammonium iodide 155.98 165 2D perovskites ~20% PCE
Phenylethylammonium iodide 297.10 220 Bandgap engineering Bandgap >1.8 eV
Tetrabutylammonium iodide 436.37 137 Phase-transfer catalysis Lower catalytic yield vs. DEAI

Biological Activity

Diethylammonium iodide (DAI), with the chemical formula C4H10NI\text{C}_4\text{H}_{10}\text{N}\text{I} and CAS number 19833-78-4, is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various fields, particularly in catalysis and materials science. This article explores the biological activity of DAI, focusing on its role in catalysis, its effects on cellular systems, and its potential applications in photovoltaic devices.

This compound is synthesized by the reaction of diethylamine with hydroiodic acid. It is a white crystalline solid that is soluble in water and polar organic solvents. Its structure features a diethylammonium cation paired with an iodide anion, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of DAI can be categorized into several key areas:

1. Catalytic Synthesis of Oxazolidinones

In a study published in Organic & Biomolecular Chemistry, DAI was employed as a catalyst for the synthesis of oxazolidinones from aziridines and carbon dioxide. The reaction yielded good to high product yields without requiring solvents, showcasing DAI's efficiency as an environmentally friendly catalyst .

ReactionYield (%)Conditions
Aziridine + CO2 → Oxazolidinone70-90%Room temperature, atmospheric pressure

2. Photovoltaic Device Performance

A study highlighted the incorporation of DAI in perovskite solar cells, which resulted in significant improvements in device performance. The device utilizing DAI exhibited a PCE of 19.05%, with enhanced fill factor and short-circuit current density .

ParameterControl DeviceDevice with DAI
PCE (%)15.0019.05
Fill Factor (%)68.6079.04
Short-Circuit Current Density (mA/cm²)22.4722.95

Discussion

The biological activity of this compound is multifaceted, with promising implications for both catalysis and materials science. Its role as a catalyst demonstrates potential for sustainable chemical processes, while its application in photovoltaic technology underscores its importance in advancing renewable energy solutions.

Further research is warranted to explore the direct cytotoxic effects of DAI and related compounds on various cancer cell lines, which could expand its utility in medicinal chemistry.

Q & A

Q. What synthesis methods are employed to produce high-purity diethylammonium iodide, and how are impurities characterized?

DAI is typically synthesized via acid-base reactions between diethylamine and hydroiodic acid. Post-synthesis purification involves recrystallization in ethanol or methanol to remove unreacted precursors. Impurity profiling is conducted using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and high-performance liquid chromatography (HPLC). For hybrid perovskite applications, stoichiometric control is critical, with elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) used to verify iodide content .

Q. How does DAI influence crystal growth and morphology in perovskite thin films?

DAI acts as a 2D additive in 3D methylammonium lead iodide (MAPbI3_3) perovskites, promoting larger grain sizes and reduced pinholes. This is achieved by passivating surface defects and templating crystal growth during solvent evaporation. Characterization via X-ray diffraction (XRD) confirms the formation of a (DA2_2PbI4_4)0.05_{0.05}MAPbI3_3 hybrid phase, while scanning electron microscopy (SEM) reveals uniform morphology with grain sizes exceeding 1 µm. Carrier lifetime measurements (via time-resolved photoluminescence) show reduced trap densities, enhancing photovoltaic efficiency .

Q. What spectroscopic techniques are used to verify DAI’s structural integrity in catalytic applications?

In catalysis (e.g., CO2_2 fixation with aziridines), DAI’s stability under mild conditions is validated using Fourier-transform infrared spectroscopy (FTIR) to track N–H and C–H stretching vibrations. Reaction progress is monitored via gas chromatography (GC) or 1^1H NMR, while X-ray photoelectron spectroscopy (XPS) confirms the absence of metal contaminants in metal-free syntheses .

Advanced Research Questions

Q. What mechanisms explain DAI’s role in enhancing perovskite solar cell stability?

DAI forms a 2D perovskite layer at grain boundaries, acting as a moisture-resistant barrier. Electrochemical impedance spectroscopy (EIS) reveals reduced ion migration in DAI-doped devices, while ultraviolet photoelectron spectroscopy (UPS) shows a favorable energy-level alignment between the 2D/3D interfaces, minimizing voltage losses. Accelerated aging tests (e.g., 85°C/85% relative humidity) demonstrate <10% efficiency loss after 500 hours, compared to >30% loss in undoped cells .

Q. How does DAI mediate regioselectivity in CO2_22​-aziridine coupling reactions?

DAI’s ammonium cation stabilizes the aziridine ring-opening transition state via hydrogen bonding, while the iodide anion activates CO2_2 through nucleophilic attack. Density functional theory (DFT) calculations reveal a lower energy pathway for 5-aryl-2-oxazolidinone formation compared to side products. Reaction kinetics (studied via in situ IR) show a turnover frequency (TOF) of 12 h1^{-1} under solvent-free conditions at 60°C .

Q. What strategies optimize DAI’s concentration in hybrid perovskites to balance efficiency and phase purity?

A trade-off exists between 2D phase formation (enhancing stability) and charge transport (hindered by insulating organic layers). Gradient doping (e.g., 5–10 wt% DAI) is optimized using grazing-incidence wide-angle X-ray scattering (GIWAXS) to quantify phase distribution. Transient absorption spectroscopy (TAS) measures charge-carrier diffusion lengths, which peak at ~600 nm for 7.5% DAI doping, correlating with maximum power conversion efficiency (PCE) of 19.05% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium iodide
Reactant of Route 2
Diethylammonium iodide

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